Propanedinitrile, 2-imidazolidinylidene-
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Overview
Description
Propanedinitrile, 2-imidazolidinylidene- is a chemical compound known for its unique structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, 2-imidazolidinylidene- typically involves the reaction of imidazolidine derivatives with propanedinitrile under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the imidazolidinylidene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-imidazolidinylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazolidinylidene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidinylidene derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which propanedinitrile, 2-imidazolidinylidene- exerts its effects involves binding to specific molecular targets such as the histamine H3 receptor. This binding inhibits the receptor’s activity, leading to increased release of neurotransmitters like histamine, serotonin, dopamine, and acetylcholine. These neurotransmitters play crucial roles in various physiological processes, including cognition, attention, and feeding behavior .
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile, 2-(1-methyl-4-oxo-2-imidazolidinylidene)-
- Propanedinitrile, 2-(1-ethyl-4-oxo-2-imidazolidinylidene)-
- Propanedinitrile, 2-(1-phenyl-4-oxo-2-imidazolidinylidene)-
Uniqueness
Propanedinitrile, 2-imidazolidinylidene- is unique due to its specific binding affinity for the histamine H3 receptor, which makes it a potent antagonist. Its conformationally restricted structure enhances its selectivity and potency compared to other similar compounds .
Properties
CAS No. |
5624-24-8 |
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Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-imidazolidin-2-ylidenepropanedinitrile |
InChI |
InChI=1S/C6H6N4/c7-3-5(4-8)6-9-1-2-10-6/h9-10H,1-2H2 |
InChI Key |
NKBAQZIFMASAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C(C#N)C#N)N1 |
Origin of Product |
United States |
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